3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline
Description
3-Fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline is a substituted aniline derivative featuring a fluorine atom at the 3-position, a methoxy group at the 4-position of the benzene ring, and a furan-2-ylmethyl group attached to the nitrogen atom. This compound combines aromatic, electron-donating (methoxy), and electron-withdrawing (fluoro) substituents, along with a heterocyclic (furan) moiety, which may influence its physicochemical properties and reactivity. For instance:
- 3-Fluoro-4-methoxyaniline (CAS 366-99-4), the parent aniline core, has a melting point of 81–84°C .
- Furan-containing analogs, such as methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, are synthesized via Meerwein arylation, highlighting the reactivity of furan derivatives in coupling reactions .
- N-substituted anilines like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide demonstrate the role of substituents in modulating biological activity .
Properties
IUPAC Name |
3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c1-15-12-5-4-9(7-11(12)13)14-8-10-3-2-6-16-10/h2-7,14H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDUSHHJROIZHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=CC=CO2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline typically involves two key steps:
- Step 1: Preparation or procurement of 3-fluoro-4-methoxyaniline (the fluorinated aromatic amine core).
- Step 2: N-alkylation of 3-fluoro-4-methoxyaniline with a furan-2-ylmethyl halide or equivalent electrophile to introduce the furan-2-ylmethyl substituent on the nitrogen.
Preparation of 3-Fluoro-4-methoxyaniline
3-Fluoro-4-methoxyaniline is a crucial intermediate and is commonly synthesized by catalytic reduction of the corresponding nitro precursor, 2-fluoro-4-nitroanisole. Several reduction methods have been reported with varying yields and conditions:
| Method | Catalyst/Reducing Agent | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Catalytic hydrogenation with Pd/C | 10% Pd on activated carbon | Ethanol | 20°C, 40 psi H2, 4 hours | 91% | Mild conditions, high yield, scalable |
| Catalytic hydrogenation with Pd/C | Pd on activated charcoal | Ethyl acetate | 20°C, 1 hour | 98% | Very high yield, short reaction time |
| Zinc reduction | Zinc dust, ammonium chloride | Water with oligosaccharide stabilizer | 20°C, 5 min | 78% | Fast reaction, inert atmosphere required |
| Catalytic hydrogenation | Pd/C | 1,4-dioxane | Room temp, 30 min, 4 kg/cm² H2 | Not specified | Efficient catalytic reduction |
These methods convert 2-fluoro-4-nitroanisole to 3-fluoro-4-methoxyaniline with high efficiency, providing a reliable source of the fluorinated amine for further functionalization.
N-Alkylation to Form this compound
The key transformation to obtain the target compound involves the alkylation of the aromatic amine nitrogen with a furan-2-ylmethyl electrophile (e.g., furan-2-ylmethyl bromide or chloride). While direct literature on this exact compound is scarce, general synthetic principles and analogous amine alkylation methods apply:
Typical Alkylation Conditions:
- Base (e.g., potassium carbonate or sodium hydride) to deprotonate the aniline nitrogen.
- Furan-2-ylmethyl halide as the alkylating agent.
- Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- Mild heating (room temperature to 60°C) to facilitate substitution.
-
- NMR spectroscopy (proton and fluorine NMR) to confirm substitution.
- Chromatographic purification (flash chromatography or recrystallization).
-
- Over-alkylation leading to tertiary amines.
- Degradation of the furan ring under harsh conditions.
No direct patent or article was found describing this exact alkylation, but the method is consistent with standard secondary amine synthesis procedures documented in related amine coupling reactions.
Alternative Synthetic Routes and Industrial Considerations
Fluorination of N-(furan-2-ylmethyl)-4-methoxyaniline:
An alternative approach could be the post-alkylation fluorination of N-(furan-2-ylmethyl)-4-methoxyaniline using electrophilic fluorinating agents. However, this method is less common due to regioselectivity challenges and potential side reactions.Use of Catalysts and Reaction Conditions:
Catalysts such as palladium complexes have been used in related amine coupling reactions to improve yields and selectivity. Industrial methods for fluorinated anilines often involve copper-catalyzed nucleophilic aromatic substitution under high pressure and temperature, but these are more relevant to fluorine introduction rather than alkylation steps.
Summary Table of Preparation Methods
| Step | Starting Material | Reagents/Conditions | Yield | Notes |
|---|---|---|---|---|
| 1. Reduction of 2-fluoro-4-nitroanisole | 2-fluoro-4-nitroanisole | Pd/C, H2, ethanol, RT, 4h | 91% | High yield, mild conditions |
| 1. Alternative reduction | 2-fluoro-4-nitroanisole | Zn dust, NH4Cl, aqueous medium, RT, 5 min | 78% | Fast, inert atmosphere needed |
| 2. N-Alkylation | 3-fluoro-4-methoxyaniline | Furan-2-ylmethyl halide, base, DMF, RT-60°C | Not reported | Standard alkylation, purification by chromatography |
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions, using reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives with different functional groups replacing the fluorine or methoxy groups.
Scientific Research Applications
3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table compares 3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline with structurally related compounds:
Key Observations :
- Electron-withdrawing vs. donating groups : The fluorine in the target compound may enhance stability and alter reactivity compared to chloro analogs (e.g., 3-chloro-N-phenyl-phthalimide) .
- Heterocyclic influence : The furan-2-ylmethyl group distinguishes it from triazine-containing TRI, which exhibits antifungal activity . Furan’s aromaticity and oxygen atom may confer distinct solubility or binding properties.
- Synthetic utility : 4-Methoxyaniline derivatives are common intermediates in C-N coupling reactions, as seen in chloro-N-arylacetamide synthesis (yields up to 80% under optimized conditions) .
Biological Activity
3-Fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Fluorine Atom : Enhances biological activity and lipophilicity.
- Furan Ring : Known for its reactivity in electrophilic substitution reactions.
- Methoxy Group : Can undergo demethylation under specific conditions.
The molecular formula is with a molecular weight of approximately 239.67 g/mol.
The biological activity of this compound is believed to involve:
- Molecular Targets : Interaction with specific enzymes, receptors, or proteins, modulating their activity.
- Pathways Influenced : Affecting signaling pathways related to cell proliferation, apoptosis, and inflammation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Compounds with similar structures have shown effectiveness against various pathogens. The presence of the fluorine atom is noted to enhance potency against bacteria and fungi.
Anticancer Activity
Studies have highlighted the potential anticancer properties of this compound. It may inhibit specific enzymes or pathways involved in tumor progression. For instance, analogs have demonstrated the ability to induce apoptosis in cancer cell lines, making them candidates for therapeutic applications.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against various pathogens | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits pathways involved in tumor growth |
Notable Research Findings
- Antimicrobial Studies : A study demonstrated that related compounds inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations, suggesting a promising application in treating bacterial infections.
- Anticancer Studies : In vitro assays revealed that this compound reduced cell viability in several cancer cell lines, including breast and colon cancers, with IC50 values indicating significant potency.
- Mechanistic Insights : Further investigations into its mechanism showed that the compound may act through the inhibition of key signaling pathways associated with cell survival and proliferation, such as the MAPK/ERK pathway .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via reductive amination using cobalt catalysts (e.g., Co(I)-NHC complexes) under inert conditions. Clark et al. (2016) reported a yield of 80–90% by reacting 4-methoxy-3-fluoroaniline with furfural derivatives in the presence of a cobalt catalyst and hydrogen donors . Alternative methods include microwave-assisted protocols with cesium carbonate as a base in anhydrous THF, achieving moderate yields (50–60%) but shorter reaction times . Optimization of solvent polarity, temperature (60–100°C), and catalyst loading is critical to minimize side products like quinones or over-reduced amines.
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR spectroscopy : and NMR to verify substituent positions (e.g., fluorine at C3, methoxy at C4, and furan-methyl linkage) .
- High-resolution mass spectrometry (HRMS) : To confirm molecular formula (e.g., ) and rule out impurities.
- IR spectroscopy : Identification of N-H stretches (3200–3400 cm) and C-F vibrations (1100–1200 cm) .
- Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3% tolerance) .
Q. How do the electron-withdrawing (fluoro) and electron-donating (methoxy) groups influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The meta-fluoro group deactivates the aromatic ring, reducing electrophilic substitution rates at adjacent positions, while the para-methoxy group enhances electron density at the ortho and para sites. In kinetic studies, 4-methoxyaniline derivatives exhibit zeroth-order dependence on fluoroarenes in nucleophilic aromatic substitution, suggesting rate-limiting deprotonation steps . Reactivity can be tuned by adjusting solvent polarity (e.g., DMF vs. THF) and using phase-transfer catalysts to stabilize transition states .
Advanced Research Questions
Q. What biological targets or pathways are hypothesized for this compound, and how can binding interactions be validated experimentally?
- Methodological Answer : The furan-2-ylmethyl group may target microbial enzymes (e.g., cytochrome P450 or DNA gyrase) due to its planar structure and hydrogen-bonding capability. Validation strategies include:
- Molecular docking : Simulations using AutoDock Vina to predict binding affinities with enzymes like Mycobacterium tuberculosis enoyl-ACP reductase .
- Enzyme inhibition assays : Measure IC values against purified targets via spectrophotometric monitoring of co-factor depletion (e.g., NADH oxidation at 340 nm).
- Microbiological assays : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria and fungi .
Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of this compound in catalytic cycles or metabolic pathways?
- Methodological Answer : Deuterium labeling at the aniline N-H or furan methylene positions can reveal rate-determining steps. For example, a primary KIE () observed in reductive amination suggests hydrogen transfer is rate-limiting, while secondary KIEs indicate steric or electronic effects in transition states . Isotope tracing via LC-MS or NMR monitors metabolic degradation pathways in liver microsomes .
Q. What experimental discrepancies arise when comparing the compound’s reactivity with structurally similar anilines, and how can these be resolved?
- Methodological Answer : Contradictions in reaction rates (e.g., faster oxidation than 4-methoxyaniline but slower than 3-fluoroaniline) may stem from competing resonance effects. Resolve via:
- Competition experiments : React equimolar mixtures of analogs under identical conditions and quantify products via HPLC .
- DFT calculations : Compare activation energies for proposed mechanisms (e.g., single-electron transfer vs. concerted pathways) .
Q. How can computational modeling (e.g., DFT, MD) predict the impact of substituent modifications on the compound’s electronic properties and bioactivity?
- Methodological Answer :
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity and electrophilic attack sites. The fluoro group lowers HOMO energy (-6.2 eV), reducing oxidation susceptibility.
- Molecular dynamics (MD) : Simulate solvation effects in aqueous vs. lipid membranes to predict bioavailability .
Q. What advanced chromatographic or spectroscopic methods are suitable for resolving co-eluting impurities in large-scale syntheses?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
